Encequidar hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

849675-88-3 |

|---|---|

Molecular Formula |

C38H37ClN6O7 |

Molecular Weight |

725.2 g/mol |

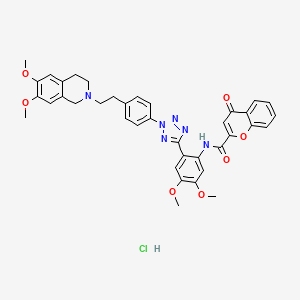

IUPAC Name |

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H |

InChI Key |

KAQQJKZDBBMBEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Encequidar Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encequidar hydrochloride is a first-in-class, minimally absorbed, gut-specific inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium. Its development represents a significant advancement in overcoming multidrug resistance (MDR) for orally administered chemotherapeutic agents. By selectively blocking P-gp in the gastrointestinal tract, encequidar enhances the oral bioavailability of P-gp substrates, most notably paclitaxel, thereby offering a new therapeutic paradigm for patients. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound.

Introduction

The oral administration of many potent anticancer drugs is hampered by poor bioavailability due to efflux by transmembrane transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is highly expressed on the apical surface of intestinal enterocytes, where it actively pumps a wide range of xenobiotics, including many chemotherapeutic agents, back into the intestinal lumen, thus limiting their systemic absorption. This compound (formerly known to as HM30181A) was developed to specifically inhibit this intestinal P-gp-mediated efflux, thereby enabling the oral delivery of drugs that are substrates of this transporter.[1] This document details the scientific journey of encequidar from its discovery to its clinical application.

Discovery and Rationale

The discovery of encequidar was driven by the need for a P-gp inhibitor with a specific pharmacological profile: high potency against P-gp, selectivity for the transporter, and minimal systemic absorption to avoid off-target effects and drug-drug interactions. Researchers at Athenex, Inc. and Hanmi Pharmaceutical Co. Ltd. collaborated on the development of this novel agent. The design strategy focused on modifying existing P-gp inhibitor scaffolds to increase polarity and reduce membrane permeability, thereby confining its action to the gastrointestinal tract. This approach led to the identification of encequidar, a compound that effectively inhibits intestinal P-gp without significant systemic exposure.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step process, with the key feature being the construction of the central tetrazole ring. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy has been published and is outlined below.

A key step in the synthesis involves the construction of the tetrazole ring through a reaction of an arenediazonium salt with a tosylhydrazone in pyridine, a method based on previously established procedures.[2] The overall synthesis can be conceptualized as the preparation of two key fragments followed by their coupling and final modification.

Please refer to the following workflow for a visual representation of the synthetic strategy:

Caption: Synthetic workflow for this compound.

Mechanism of Action

Encequidar is a potent and selective inhibitor of P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. In the intestine, this action prevents the absorption of orally administered drugs that are P-gp substrates.

Encequidar binds to P-gp and competitively inhibits its function, thereby preventing the efflux of co-administered drugs like paclitaxel. This leads to increased intracellular concentrations of the drug in the enterocytes and subsequently enhanced absorption into the systemic circulation. Due to its designed physicochemical properties, encequidar itself has very low systemic bioavailability, which confines its P-gp inhibitory activity primarily to the gut wall.

The signaling pathways that regulate the expression of P-gp are complex and involve multiple transcription factors and kinases. While encequidar acts as a direct inhibitor, understanding these pathways is crucial in the broader context of multidrug resistance.

Caption: Mechanism of action of Encequidar and regulation of P-gp.

Experimental Protocols

P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)

A common method to assess P-gp inhibitory activity is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of rhodamine 123 and a corresponding increase in fluorescence.

Representative Protocol:

-

Cell Culture: Utilize a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and a corresponding parental cell line with low P-gp expression (e.g., OVCAR-8) as a control. Culture the cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., verapamil) for 1-2 hours at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of approximately 5 µM to all wells and incubate for 30-60 minutes at 37°C.[3]

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.[3]

-

Efflux Period: Add fresh, pre-warmed media (with or without the inhibitor) and incubate for an additional 1-2 hours at 37°C to allow for efflux.[3]

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/528 nm.

-

Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to controls and determine the IC50 value for encequidar.

Caption: Workflow for the Rhodamine 123 Efflux Assay.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies demonstrated that encequidar is a potent P-gp inhibitor with a high degree of selectivity. In vitro studies using various cell lines confirmed its ability to reverse P-gp-mediated resistance to chemotherapeutic agents. Animal studies showed that co-administration of encequidar with oral paclitaxel significantly increased the bioavailability of paclitaxel.

| Parameter | Value | Species/Cell Line | Reference |

| P-gp Inhibition (IC50) | ~10 nM | Caco-2 cells | [4] |

| Oral Bioavailability | Low (<5%) | Rat | [1] |

| Effect on Oral Paclitaxel Bioavailability | ~10-fold increase | Rat | [4] |

Clinical Data: The KX-ORAX-001 Phase III Trial (NCT02594371)

The pivotal phase III clinical trial, KX-ORAX-001, was a randomized, open-label study that compared the efficacy and safety of oral paclitaxel plus encequidar (oPac+E) versus intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.[5][6]

| Parameter | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | p-value | Reference |

| Number of Patients (ITT) | 265 | 137 | N/A | [5] |

| Confirmed Overall Response Rate (ORR) | 36% | 23% | 0.01 | [5] |

| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.046 | [5][7] |

| Median Overall Survival (OS) | 22.7 months | 16.5 months | 0.08 | [5][7] |

Adverse Events of Note:

| Adverse Event | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | Reference |

| Neuropathy (All Grades) | 17% | 57% | [8] |

| Grade 3 Neuropathy | 1% | 8% | [8] |

| Neutropenia (Grade 4) | Higher | Lower | [7] |

| Gastrointestinal (Diarrhea, Nausea) | Higher | Lower | [7][8] |

The study met its primary endpoint, demonstrating a statistically significant improvement in the overall response rate for the oPac+E arm compared to the IVPac arm.[5] While the combination showed a favorable reduction in neuropathy, it was associated with a higher incidence of gastrointestinal side effects and neutropenia.[5][7][8]

Caption: Clinical trial workflow for the KX-ORAX-001 study.

Conclusion

This compound is a novel, gut-specific P-gp inhibitor that enables the oral administration of paclitaxel, a cornerstone of chemotherapy. The discovery and development of encequidar exemplify a targeted approach to overcoming drug delivery challenges. Clinical data have demonstrated that the combination of oral paclitaxel and encequidar offers a superior response rate and a different safety profile, notably with less neuropathy, compared to intravenous paclitaxel in metastatic breast cancer. Further research and clinical development may expand the application of encequidar to other P-gp substrate drugs, potentially transforming the landscape of oral chemotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. ajmc.com [ajmc.com]

- 8. drbreastcancer.com [drbreastcancer.com]

The Pharmacological Profile of Encequidar Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encequidar hydrochloride (formerly HM30181A) is a first-in-class, potent, and selective inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] Designed for minimal systemic absorption, its primary pharmacological action is localized to the gastrointestinal tract, where it effectively blocks the P-gp-mediated efflux of co-administered drug substrates.[1][2] This targeted mechanism has been principally investigated to enable the oral administration of chemotherapeutic agents that are normally restricted to intravenous delivery due to poor bioavailability, most notably paclitaxel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on its co-administration with oral paclitaxel.

Introduction

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and a significant barrier to the oral absorption of many pharmacological agents.[3] Located on the apical surface of intestinal epithelial cells, P-gp actively transports a wide range of substrates out of the cells and back into the intestinal lumen, thereby reducing their systemic bioavailability.[3] this compound was developed to selectively inhibit this intestinal P-gp activity. Its chemical structure is designed to have high affinity for the P-gp transporter while possessing physicochemical properties that result in poor membrane permeability and, consequently, minimal systemic exposure.[1] This localized action is intended to mitigate the potential for systemic toxicities associated with non-specific P-gp inhibition.

Mechanism of Action

Encequidar is a non-competitive inhibitor of P-glycoprotein. It binds to the transporter, inducing a conformational change that prevents the efflux of P-gp substrates. This inhibition of P-gp in the intestinal epithelium allows for increased intracellular concentration and subsequent absorption of co-administered drugs into the systemic circulation.

The following diagram illustrates the mechanism of action of Encequidar in enhancing the oral bioavailability of paclitaxel.

Caption: Mechanism of Encequidar in enhancing oral paclitaxel absorption.

A recent study has also suggested that Encequidar's mechanism for reversing multidrug resistance may involve effects on cellular metabolism. The combination of encequidar and doxorubicin was found to impact the citric acid cycle and glutathione metabolism, leading to reduced energy supply for P-gp and increased oxidative stress in resistant cells.[4]

Pharmacodynamics: In Vitro P-gp Inhibition

The inhibitory potency of Encequidar against P-gp has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

Table 1: In Vitro P-glycoprotein Inhibitory Activity of Encequidar

| Cell Line/System | P-gp Substrate | IC50 (nM) | Reference |

| Human P-gp | Not Specified | 0.0058 µM (5.8 nM) | [5] |

| MDCK-MDR1 | Paclitaxel | 35.4 | [6] |

| Rat BCRP | Not Specified | 0.059 - 0.18 µM | [5] |

| Cynomolgus Monkey BCRP | Not Specified | 0.059 - 0.18 µM | [5] |

Encequidar exhibits a high degree of selectivity for human P-gp over human Breast Cancer Resistance Protein (BCRP), with an IC50 for hBCRP reported as >10 µM.[5]

Pharmacokinetics

The pharmacokinetic profile of Encequidar is characterized by low systemic absorption, which is a key design feature to limit its effects to the gastrointestinal tract. When co-administered with P-gp substrates like paclitaxel, it significantly increases their oral bioavailability.

Table 2: Pharmacokinetic Parameters of Oral Paclitaxel Co-administered with Encequidar

| Study Population | Oral Paclitaxel Dose | Encequidar Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability (%) | Reference |

| Advanced Cancer Patients | 205 mg/m² (3 days/week) | 15 mg | 3419 ± 1475 (Week 1) | 248 (in grade ≤2 neutropenia) | - | [7] |

| Advanced Cancer Patients | 205 mg/m² (3 days/week) | 15 mg | 3224 ± 1150 (Week 4) | 508 (in grade ≥3 neutropenia) | - | [7] |

| Advanced Cancer Patients | 615 mg/m² (divided over 3 days) | 15 mg | 5033.5 ± 1401.1 | - | 12 | [8] |

| Metastatic Prostate Cancer Patients | 300 mg/m² | 15 mg | 1343.3 ± 443.0 | - | 16.14 (mean across doses) | [9] |

A study in healthy male volunteers investigated the effect of Encequidar on the pharmacokinetics of dabigatran etexilate, another P-gp substrate. Co-administration resulted in an approximate 95% increase in both the mean AUC and Cmax of dabigatran.[2]

Clinical Efficacy and Safety

The primary clinical application of Encequidar has been in combination with oral paclitaxel for the treatment of metastatic breast cancer. A pivotal Phase III clinical trial (NCT02594371) compared the efficacy and safety of oral paclitaxel plus Encequidar versus intravenous (IV) paclitaxel.[10][11][12]

Table 3: Efficacy Results from the Phase III Trial of Oral Paclitaxel with Encequidar vs. IV Paclitaxel in Metastatic Breast Cancer (mITT Population)

| Endpoint | Oral Paclitaxel + Encequidar (n=265) | IV Paclitaxel (n=137) | Hazard Ratio (95.5% CI) / p-value | Reference |

| Confirmed Overall Response Rate | 36% | 23% | p = 0.01 | [10] |

| Median Progression-Free Survival | 8.4 months | 7.4 months | 0.768 (0.584 - 1.01); p = 0.046 | |

| Median Overall Survival | 22.7 months | 16.5 months | 0.794 (0.607 - 1.037); p = 0.08 | [13] |

Safety Profile:

The combination of oral paclitaxel and Encequidar demonstrated a different safety profile compared to IV paclitaxel. Notably, there was a lower incidence and severity of neuropathy and alopecia with the oral combination.[10][12] However, gastrointestinal adverse events (nausea, vomiting, diarrhea) and neutropenic complications were more frequent with the oral regimen.[10][12]

Table 4: Key Adverse Events (Grade ≥3) from the Phase III Trial

| Adverse Event | Oral Paclitaxel + Encequidar | IV Paclitaxel | Reference |

| Neuropathy (>Grade 2) | 2% | 15% | [10] |

| Neutropenia | 25% (Grade 3), 18% (Grade 4) | Not specified in detail | [5] |

| Febrile Neutropenia | 4% | Not specified in detail | [5] |

| Diarrhea | 4% | Not specified in detail | [5] |

Experimental Protocols

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is commonly used to assess the functional inhibition of P-gp.

Objective: To determine the IC50 of Encequidar for P-gp inhibition by measuring the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Materials:

-

P-gp overexpressing cells (e.g., MDCK-MDR1 or CCRF-CEM T cells)

-

Rhodamine 123

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Culture: Culture the P-gp overexpressing cells according to standard protocols.

-

Cell Loading:

-

Inhibitor Treatment and Efflux:

-

Wash the cells to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed medium containing various concentrations of this compound. Include a vehicle control (no inhibitor) and a positive control (a known P-gp inhibitor).

-

Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.

-

-

Fluorescence Measurement:

-

Pellet the cells by centrifugation and resuspend in cold PBS.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).[9]

-

-

Data Analysis:

-

Calculate the percentage of rhodamine 123 retention for each concentration of Encequidar relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Encequidar concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the Rhodamine 123 efflux assay.

Bioanalytical Method for Paclitaxel in Human Plasma (LC-MS/MS)

Objective: To quantify the concentration of paclitaxel in human plasma samples from clinical trials.

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the quantification of drugs in complex biological matrices.

Materials:

-

Human plasma samples

-

Paclitaxel analytical standard

-

Internal standard (e.g., ¹³C₆-labeled paclitaxel or docetaxel)[16]

-

Acetonitrile, methanol, formic acid (HPLC or LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether)[16]

-

LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)[16]

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To a 200 µL aliquot of human plasma, add 20 µL of the internal standard solution.[16]

-

Add 1.3 mL of tert-butyl methyl ether.[16]

-

Vortex for a specified time to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[16]

-

-

Mass Spectrometric Detection:

-

Perform detection using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for paclitaxel (e.g., m/z 876.2 → 307.9) and the internal standard.[16]

-

-

Quantification:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of paclitaxel.

-

Determine the concentration of paclitaxel in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Caption: Workflow for LC-MS/MS bioanalysis of paclitaxel.

Conclusion

This compound is a novel, intestine-specific P-gp inhibitor that has demonstrated significant potential in overcoming a major hurdle in oral drug delivery. Its co-administration with P-gp substrates, such as paclitaxel, leads to a substantial increase in their oral bioavailability, enabling a shift from intravenous to oral administration for certain chemotherapeutics. The clinical data for the combination of oral paclitaxel and Encequidar in metastatic breast cancer are promising, showing improved response rates and a favorable safety profile with respect to neurotoxicity compared to intravenous paclitaxel. Further research and clinical development will continue to define the role of Encequidar in optimizing cancer therapy and potentially other therapeutic areas where P-gp-mediated drug efflux limits oral efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. payeshdarou.ir [payeshdarou.ir]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. ascopubs.org [ascopubs.org]

- 11. targetedonc.com [targetedonc.com]

- 12. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. academic.oup.com [academic.oup.com]

The Role of Encequidar in Overcoming P-glycoprotein-Mediated Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4] Encequidar (formerly HM30181A) is a potent and selective, third-generation, non-competitive inhibitor of P-gp.[5] This technical guide provides an in-depth overview of the core mechanisms by which encequidar overcomes P-gp-mediated MDR, details key experimental protocols for its evaluation, and presents quantitative data from preclinical and clinical studies.

Introduction: The Challenge of Multidrug Resistance

The efficacy of many chemotherapeutic agents is limited by the development of MDR in cancer cells.[6] P-gp, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[2] It recognizes a broad spectrum of structurally diverse substrates, including taxanes (e.g., paclitaxel), anthracyclines, and vinca alkaloids.[2][7][8] The overexpression of P-gp is a common feature in many resistant tumors and is associated with poor clinical outcomes.[3]

Encequidar has been specifically designed as a gut-specific P-gp inhibitor with poor oral bioavailability.[7][9][10][11] This targeted approach allows for the oral administration of P-gp substrate drugs, such as paclitaxel, by inhibiting intestinal P-gp and enhancing their absorption, while minimizing systemic exposure to the inhibitor and associated toxicities.[7][10][11][12]

Mechanism of Action of Encequidar

Encequidar is a potent and selective inhibitor of P-glycoprotein.[5] It functions by directly binding to P-gp and inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates.[13] By inhibiting P-gp, encequidar increases the intracellular concentration of co-administered chemotherapeutic drugs in P-gp-overexpressing cells, thereby restoring their cytotoxic activity.[9]

A study on doxorubicin-resistant SW620/AD300 colon cancer cells demonstrated that encequidar inhibits the transport activity of P-gp, leading to reduced doxorubicin efflux and enhanced cytotoxicity.[9] Mechanistically, the combination of encequidar and doxorubicin was found to impact the citric acid cycle, reducing the energy supply for P-gp, and affect glutathione metabolism, thereby increasing intracellular reactive oxygen species (ROS) and promoting apoptosis.[9]

Signaling Pathways in P-gp Mediated Multidrug Resistance

The overexpression of P-gp can be influenced by various signaling pathways. While encequidar's primary action is direct P-gp inhibition, understanding these pathways is crucial for a comprehensive approach to overcoming MDR.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]

- 7. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer - The ASCO Post [ascopost.com]

- 13. pubs.acs.org [pubs.acs.org]

Preclinical Research on Encequidar Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Encequidar hydrochloride (formerly HM30181A), a first-in-class, minimally absorbed, gut-specific P-glycoprotein (P-gp) inhibitor. Encequidar is designed to be orally co-administered with P-gp substrate drugs to enhance their oral absorption and bioavailability. This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to support further research and development efforts in this area.

Mechanism of Action

Encequidar is a potent and selective inhibitor of the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump, a key transporter in the intestinal epithelium that limits the oral bioavailability of many drugs, including chemotherapeutic agents like paclitaxel.[1][2] By inhibiting intestinal P-gp, Encequidar effectively blocks the efflux of co-administered P-gp substrate drugs back into the gastrointestinal lumen, thereby increasing their net absorption into the systemic circulation.[2][3] A key feature of Encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gut, reducing the potential for systemic side effects associated with P-gp inhibition in other tissues.[1][4]

In addition to its primary mechanism of P-gp inhibition, preclinical studies in doxorubicin-resistant colon cancer cells (SW620/AD300) have shown that Encequidar can also impact cellular metabolism. Its combination with doxorubicin was found to affect the citric acid cycle (TCA cycle) and glutathione metabolism. This action reduces the energy supply for P-gp and diminishes the cells' capacity to counteract oxidative stress, thereby helping to reverse multidrug resistance.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Encequidar.

Table 1: In Vitro Potency of Encequidar Against Efflux Transporters

| Transporter | Species | IC50 | Reference |

| P-glycoprotein (P-gp) | Human | 0.0058 ± 0.0006 µM | [5][6] |

| Breast Cancer Resistance Protein (BCRP) | Human | > 10 µM | [5][6] |

| BCRP | Rat | 0.059 - 0.18 µM | [5][6] |

| BCRP | Cynomolgus Monkey | 0.059 - 0.18 µM | [5][6] |

IC50 values represent the concentration of Encequidar required to inhibit 50% of the transporter's activity.

Table 2: In Vivo Effects of Encequidar on the Pharmacokinetics of Co-administered Drugs

| Co-administered Drug (Dose) | Animal Model | Encequidar Dose | Change in Oral Bioavailability/Exposure (AUC) | Reference |

| Paclitaxel (PO) | Rat | 15 mg/kg; PO | 33.5-fold increase in AUC | [5][6] |

| Paclitaxel (PO) | Rat | Not Specified | Bioavailability increased from 3.4% to 41.3% | [7] |

| Sulfasalazine (PO) | Rat | 15 mg/kg; PO | 3.04-fold increase in AUC | [5][6] |

| Talinolol (PO) | Cynomolgus Monkey | Not Specified | 2.14-fold increase in AUC | [5][6] |

| Paclitaxel (PO) | mdr1a(-/-) Rats | N/A | Bioavailability of 47% (compared to 12% in wild-type) | [7] |

AUC (Area Under the Curve) is a measure of total drug exposure over time.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are descriptions of key experimental protocols used in the evaluation of Encequidar.

In Vitro P-gp and BCRP Inhibition Assays

These assays are fundamental to determining the potency and selectivity of Encequidar as a transporter inhibitor.

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-hMDR1) to express human P-gp, and with the human BCRP gene (MDCK-hBCRP) to express human BCRP, are commonly used.[5]

-

Substrates: Radiolabeled substrates specific to each transporter are used. For P-gp, [³H]digoxin is a common choice, while [³H]cladribine can be used for BCRP.[5]

-

Protocol:

-

MDCK cells are seeded on permeable supports (e.g., Transwell plates) and cultured to form a confluent monolayer, creating a barrier that mimics the intestinal epithelium.

-

The radiolabeled substrate is added to the donor (apical or basolateral) compartment, with or without varying concentrations of Encequidar.

-

Samples are collected from the receiver compartment at specified time points (e.g., over 120 minutes) to measure the amount of substrate that has been transported across the cell monolayer.[5]

-

The efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport) is calculated. A decrease in the efflux ratio in the presence of Encequidar indicates inhibition of the transporter.

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of Encequidar.

-

In Vivo Pharmacokinetic Studies in Rodents and Non-Rodents

These studies assess the impact of Encequidar on the oral bioavailability of P-gp substrate drugs in a whole-animal system.

-

Animal Models: Sprague-Dawley rats and cynomolgus monkeys are frequently used models.[5][6][7]

-

Drug Administration:

-

A control group receives the P-gp substrate drug (e.g., paclitaxel) orally (PO) or intravenously (IV).

-

A test group receives an oral dose of Encequidar, typically administered prior to the oral administration of the P-gp substrate drug.[5][6]

-

For comparison, another P-gp inhibitor like elacridar may be used in a separate group.[5][6]

-

-

Sample Collection and Analysis:

-

Blood samples are collected from the animals at multiple time points after drug administration.

-

Plasma is separated from the blood samples.

-

The concentration of the P-gp substrate drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated using non-compartmental analysis.

-

The fold-increase in AUC for the orally administered substrate drug in the presence of Encequidar, compared to its administration alone, is determined to quantify the magnitude of the drug-drug interaction.[5][6]

-

Preclinical Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate before it enters human clinical trials. For a minimally absorbed drug like Encequidar, the focus is on both potential local effects in the gastrointestinal tract and any effects from low-level systemic exposure.

While detailed GLP toxicology reports for Encequidar as a standalone agent are not publicly available, its development as a gut-specific inhibitor was predicated on having low systemic absorption to minimize systemic toxicities.[8] Clinical studies have reported that Encequidar is well-tolerated.[4]

Preclinical safety has been evaluated in the context of its use with other agents. For instance, in a study with cancer-bearing dogs, the combination of oral paclitaxel and Encequidar was assessed to determine the maximum tolerated dose (MTD). The most frequent adverse events were gastrointestinal and hematologic, with the majority being self-resolving and of low grade. Dose-limiting toxicities at higher doses of the combination included severe gastrointestinal toxicity, neutropenia, and acute kidney injury.[5]

A standard preclinical toxicology program for a compound like Encequidar would typically include:

-

Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Safety Pharmacology Studies: To evaluate effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicology Studies: To evaluate potential effects on fertility and embryonic-fetal development.

-

Carcinogenicity Studies: Long-term studies, typically in rodents, to assess the carcinogenic potential of the drug, if warranted by the intended duration of clinical use.

The favorable safety profile observed in clinical trials of Encequidar suggests that the preclinical toxicology program supported its advancement into human studies.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective, gut-specific P-gp inhibitor. In vitro studies have established its high potency against human P-gp, while in vivo pharmacokinetic studies in multiple animal species have demonstrated its ability to significantly increase the oral bioavailability of co-administered P-gp substrates. The minimal systemic absorption of Encequidar is a key design feature aimed at enhancing safety and tolerability. The collective preclinical evidence has provided a solid foundation for the clinical development of Encequidar as a novel agent to improve the efficacy and convenience of orally administered therapies that are otherwise limited by P-gp-mediated efflux.

References

- 1. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encequidar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tolerability Assessment of Orally Administered Paclitaxel With Encequidar in Dogs With Spontaneous Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lovelacebiomedical.org [lovelacebiomedical.org]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Encequidar Hydrochloride Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encequidar hydrochloride (formerly HM30181) is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2][3] P-gp is highly expressed in the gastrointestinal tract, where it actively transports a wide range of xenobiotics, including many therapeutic drugs, back into the intestinal lumen, thereby limiting their oral bioavailability.[4][5] Encequidar is designed to act locally in the gut to inhibit P-gp, thus increasing the systemic absorption of co-administered P-gp substrate drugs.[1][6] Its minimal systemic absorption is a key feature, potentially reducing the risk of systemic drug-drug interactions.[7]

These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, specifically focusing on oral administration to evaluate its efficacy in enhancing the bioavailability of P-gp substrate drugs, such as the chemotherapeutic agent paclitaxel.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a biological barrier by extruding toxins and xenobiotics from cells.[1][8] In the context of oral drug administration, P-gp in the apical membrane of intestinal epithelial cells recognizes its substrates as they enter the cell and actively pumps them back into the intestinal lumen, a process powered by ATP hydrolysis.[2][8] This efflux mechanism is a major contributor to the poor oral bioavailability of many drugs.

Encequidar acts as a competitive inhibitor of P-gp.[2] It binds to the transporter, preventing the binding and subsequent efflux of P-gp substrate drugs.[2][8] This inhibition allows for greater absorption of the co-administered drug from the gastrointestinal tract into the systemic circulation.

Data Presentation

The primary application of encequidar in preclinical studies is to evaluate its impact on the pharmacokinetics of a co-administered P-gp substrate. The following tables summarize representative data from such studies.

Table 1: Pharmacokinetic Parameters of Oral Paclitaxel (10 mg/kg) in Sprague-Dawley Rats with and without Co-administered Encequidar (1 mg/kg)

| Formulation Group | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability Increase |

| Amorphous Paclitaxel Alone | 50 ± 15 | 2.0 | 250 ± 80 | - |

| Amorphous Paclitaxel + Amorphous Encequidar | 110 ± 30 | 1.5 | 600 ± 150 | 2.4-fold |

| Paclitaxel ASD (HPMC-5) + Encequidar ASD (HPMC-5) | 350 ± 90 | 1.0 | 6000 ± 1200 | 24-fold[7] |

Data are presented as mean ± SD and are hypothetical representations based on published findings. ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5.

Table 2: In Vivo Efficacy of Oral Paclitaxel with Encequidar in a Mouse Xenograft Model (Hypothetical Data)

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Oral Paclitaxel (20 mg/kg) | 1200 ± 200 | 20 |

| Oral Paclitaxel (20 mg/kg) + Encequidar (10 mg/kg) | 450 ± 100 | 70 |

| Intravenous Paclitaxel (10 mg/kg) | 400 ± 90 | 73 |

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Preparation of Encequidar Amorphous Solid Dispersion (ASD) by Lyophilization

This protocol describes the preparation of an encequidar amorphous solid dispersion with a polymer carrier, a common technique to improve the dissolution of poorly soluble compounds.

Materials:

-

This compound

-

Polymer carrier (e.g., PVP-K30 or HPMC-5)

-

Tert-butanol

-

Milli-Q water

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Solution Preparation:

-

Prepare a suitable solvent system, such as a 1:1 (v/v) mixture of tert-butanol and Milli-Q water.

-

Dissolve the polymer carrier (e.g., HPMC-5) in the solvent system to a final concentration of 40 mg/mL. Stir overnight to ensure complete dissolution.[9]

-

Add encequidar mesylate salt to the polymer solution to achieve the desired drug-to-polymer ratio (e.g., 1:20 w/w).

-

Continue stirring until the encequidar is fully dissolved. The final solution should be clear.

-

-

Freezing:

-

Dispense the solution into appropriate containers (e.g., vials or a bulk tray).

-

Freeze the solution in the lyophilizer at a temperature of -40°C or lower for at least 12 hours.

-

-

Primary Drying (Sublimation):

-

Set the shelf temperature to -10°C and reduce the chamber pressure to 100 mTorr or lower.

-

Maintain these conditions for 24-48 hours, or until all the frozen solvent has sublimated.

-

-

Secondary Drying:

-

Gradually increase the shelf temperature to 25°C while maintaining low pressure.

-

Hold for an additional 12-24 hours to remove any residual solvent.

-

-

Product Collection and Storage:

-

Backfill the chamber with an inert gas like nitrogen before opening.

-

The resulting product should be a dry, fluffy powder.

-

Store the encequidar ASD in a desiccator at room temperature, protected from light and moisture.

-

Protocol 2: Formulation and Oral Administration of Encequidar for In Vivo Pharmacokinetic Studies in Rats

This protocol details the preparation and administration of an encequidar formulation for assessing its effect on the bioavailability of a co-administered drug.

Materials:

-

Encequidar ASD (prepared as in Protocol 1)

-

P-gp substrate drug (e.g., paclitaxel) as an ASD

-

Fasted State Simulated Intestinal Fluid V2 (FaSSIF-V2) powder

-

Milli-Q water

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Vehicle Preparation:

-

Prepare FaSSIF-V2 according to the manufacturer's instructions. This typically involves dissolving the powder in a phosphate buffer solution to a pH of 6.5.

-

-

Dosing Suspension Preparation:

-

For a study arm receiving both encequidar and a P-gp substrate, weigh the required amounts of the encequidar ASD and the substrate ASD.

-

Physically mix the two powders.[7]

-

Suspend the powder mixture in the prepared FaSSIF-V2 vehicle to the desired final concentration (e.g., to achieve a dose of 1 mg/kg encequidar and 10 mg/kg paclitaxel in a dosing volume of 5 mL/kg).[7]

-

Vortex and/or sonicate the suspension to ensure homogeneity. Prepare fresh on the day of dosing.

-

-

Animal Dosing:

-

Use adult male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

-

Weigh each animal immediately before dosing to calculate the exact volume to be administered.

-

Administer the suspension via oral gavage. Ensure the gavage needle is inserted carefully into the esophagus, not the trachea.

-

For studies involving a time-lag between the inhibitor and the substrate, administer the encequidar formulation (suspended in FaSSIF-V2) at a set time (e.g., 30-60 minutes) before administering the P-gp substrate drug formulation.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein cannula).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a framework for evaluating the anti-tumor efficacy of an orally administered P-gp substrate in combination with encequidar.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line known to be sensitive to the P-gp substrate drug (e.g., SK-OV-3 ovarian cancer cells for paclitaxel)

-

Matrigel or similar basement membrane matrix

-

Encequidar and P-gp substrate formulations for oral gavage (prepared as in Protocol 2)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Animal Randomization and Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle Control, Oral P-gp Substrate alone, Oral P-gp Substrate + Oral Encequidar, Intravenous P-gp Substrate).

-

Administer treatments according to the planned schedule (e.g., daily or three times a week for 21 days). Administer encequidar 30-60 minutes prior to the oral P-gp substrate.

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

-

Study Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

-

At the endpoint, euthanize the animals, and excise and weigh the tumors.

-

Conclusion

This compound is a valuable research tool for investigating the role of P-gp in drug disposition and for developing oral formulations of P-gp substrate drugs. The protocols provided herein offer a comprehensive guide for the formulation and in vivo evaluation of encequidar in preclinical animal models. Careful attention to formulation, particularly the use of amorphous solid dispersions, is critical for maximizing the oral bioavailability-enhancing effects of encequidar.

References

- 1. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 3. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voluntary oral administration of drugs in mice [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Oral Gavage Administration of Encequidar Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encequidar hydrochloride (formerly known as HM30181A) is a potent and selective, minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium.[1] Many orally administered drugs, including chemotherapeutic agents like paclitaxel, are substrates of P-gp, which actively pumps them out of intestinal cells and back into the gut lumen, leading to poor oral bioavailability.[1][2] Encequidar is designed to be gut-specific, meaning it has poor oral bioavailability itself and primarily acts locally in the gastrointestinal tract to block P-gp.[3] This inhibition of P-gp-mediated efflux allows for a significant increase in the oral absorption and bioavailability of co-administered P-gp substrate drugs.[1] These application notes provide detailed protocols for the oral gavage administration of this compound in rodent models, a critical step in preclinical studies evaluating its efficacy in enhancing the oral delivery of therapeutic agents.

Mechanism of Action: P-glycoprotein Inhibition

Encequidar selectively inhibits the P-gp efflux pump located on the apical surface of intestinal epithelial cells. This prevents the transport of P-gp substrate drugs from inside the enterocytes back into the intestinal lumen, thereby increasing their net absorption into the systemic circulation.

Caption: Mechanism of Encequidar in enhancing oral drug absorption.

Quantitative Data from Preclinical Rodent Studies

The following tables summarize key quantitative data from preclinical studies in rats investigating the effect of Encequidar on the pharmacokinetics of co-administered P-gp substrates.

Table 1: In Vitro Potency of Encequidar (HM30181)

| Parameter | Value | Cell Line/System | Reference |

| P-gp ATPase Inhibition IC₅₀ | 0.63 nM | MDR1-enriched vesicles | [1] |

| Paclitaxel Transepithelial Transport Inhibition IC₅₀ | 35.4 nM | MDCK monolayers | [1] |

Table 2: Pharmacokinetic Parameters of Oral Paclitaxel in Sprague-Dawley Rats with and without Encequidar

| Treatment Group | Dose (Paclitaxel) | Dose (Encequidar) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Paclitaxel alone | 10 mg/kg | - | 15.3 ± 4.2 | 87.6 ± 23.4 | 3.4 | [1] |

| Paclitaxel + Encequidar | 10 mg/kg | 10 mg/kg | 158.4 ± 39.8 | 1065.7 ± 210.5 | 41.3 | [1] |

| Amorphous Paclitaxel | 10 mg/kg | - | - | - | ~2-4 fold increase with Encequidar | |

| Amorphous Paclitaxel + Amorphous Encequidar | 10 mg/kg | 1 mg/kg | - | - | ~2-4 fold increase vs. Paclitaxel alone | |

| HPMC-5 ASD Paclitaxel + HPMC-5 ASD Encequidar | 10 mg/kg | 1 mg/kg | - | - | ~24-fold increase in bioavailability |

ASD: Amorphous Solid Dispersion; HPMC-5: Hydroxypropylmethylcellulose 5

Experimental Protocols

Preparation of Dosing Solutions

a. This compound Formulation: A common vehicle for preclinical oral gavage studies is a suspension in a mixture of polyethylene glycol 400 (PEG 400) and water. The exact formulation may need to be optimized based on the specific salt form and desired concentration.

-

Example Vehicle: 40% PEG 400 in sterile water.

-

Procedure:

-

Weigh the required amount of this compound powder.

-

In a sterile container, add the PEG 400 and mix to create a paste with the Encequidar powder.

-

Gradually add the sterile water while continuously vortexing or sonicating to ensure a homogenous suspension.

-

Prepare fresh on the day of the experiment.

-

b. Co-administered Drug Formulation (e.g., Paclitaxel): The formulation for the co-administered drug should also be optimized for oral gavage. For paclitaxel, a common formulation involves a mixture of Cremophor EL, ethanol, and saline. However, for oral studies aiming to improve bioavailability, alternative formulations like amorphous solid dispersions may be used.

Oral Gavage Procedure in Rats

This protocol is based on standard rodent oral gavage procedures and details from preclinical studies involving Encequidar.

Materials:

-

Male Sprague-Dawley rats (body weight 250-300 g)

-

Appropriately sized gavage needles (e.g., 16-18 gauge, flexible or curved with a ball tip)

-

Syringes (1 mL or 3 mL)

-

Dosing solutions of Encequidar and the co-administered drug

-

Animal scale

Procedure:

-

Animal Preparation:

-

Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water. This helps to reduce variability in gastric emptying and absorption.

-

Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.

-

-

Dosing Volume Calculation:

-

The typical maximum oral gavage volume for rats is 10 mL/kg. To minimize stress and potential for regurgitation, a volume of 5 mL/kg is often recommended.

-

Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)

-

-

Administration of Encequidar:

-

Administer the Encequidar suspension orally via gavage. In preclinical studies, Encequidar is often administered 30 to 60 minutes prior to the co-administered drug to ensure it has sufficient time to inhibit P-gp in the gut.[4]

-

-

Oral Gavage Technique:

-

Properly restrain the rat to immobilize the head and straighten the neck and esophagus.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

-

Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly administer the dosing solution.

-

Gently withdraw the needle along the same path of insertion.

-

-

Administration of the Co-administered Drug:

-

After the designated pre-treatment time (e.g., 60 minutes), administer the co-administered drug (e.g., paclitaxel) using the same oral gavage technique.

-

-

Post-Administration Monitoring:

-

Observe the animals for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

-

Return the animals to their cages with access to food and water.

-

Continue to monitor the animals according to the experimental protocol for any adverse effects.

-

Pharmacokinetic Blood Sampling

-

Blood samples are typically collected at various time points post-administration of the therapeutic drug (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of the drug are then determined using a validated analytical method, such as LC-MS/MS.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for oral gavage of Encequidar in rodents.

Conclusion

The oral gavage administration of this compound in rodent models is a fundamental technique for the preclinical evaluation of its P-gp inhibitory effects and its potential to enhance the oral bioavailability of various therapeutic agents. Adherence to proper formulation, dosing, and animal handling protocols is crucial for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for researchers in the field of drug development and pharmacology.

References

- 1. Selective inhibition of MDR1 (ABCB1) by HM30181 increases oral bioavailability and therapeutic efficacy of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of paclitaxel and a new P-glycoprotein inhibitor HM-30181 in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Quantification of Encequidar Hydrochloride

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Encequidar hydrochloride. Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp) that is co-administered with other drugs to enhance their oral bioavailability.[1][2][3][4] The described method is applicable for the determination of Encequidar in bulk drug substance and can be adapted for analysis in various sample matrices. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, and sample processing.

Introduction

Encequidar (also known as HM30181) is a first-in-class, minimally absorbed, gut-specific P-gp inhibitor.[5][6] By inhibiting the P-gp efflux pump in the gastrointestinal tract, Encequidar increases the absorption of co-administered P-gp substrates, such as the chemotherapeutic agent paclitaxel.[5][7] Accurate and precise quantification of Encequidar is crucial for formulation development, quality control, and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, vacuum degasser, column oven, and diode array UV detector.

-

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[8]

-

Software: HP workstation software or equivalent for data acquisition and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

-

Volumetric glassware: Class A.

-

Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol, and water. Formic acid, ammonium acetate, and this compound reference standard (>99% purity).

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) in a 60:40 (v/v) ratio.[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Diluent: A mixture of acetonitrile and water in a 1:1 ratio.[9]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The chromatographic conditions for the analysis of this compound are summarized in the table below.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (60:40, v/v), pH 4.5[9] |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 10 µL[8] |

| Column Temperature | 30°C[10] |

| Detection Wavelength | 227 nm[8] |

| Run Time | 10 minutes |

Sample Preparation

The following is a general procedure for the preparation of plasma samples. The method may need to be optimized depending on the specific sample matrix.

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[11]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the diluent.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Results and Discussion

Under the described chromatographic conditions, this compound is well-resolved from endogenous components in plasma samples. The method demonstrates excellent linearity, accuracy, and precision over the specified concentration range.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC method for this compound.

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL[12] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Retention Time | Approximately 4.5 min |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

Caption: Experimental workflow for Encequidar quantification.

Encequidar's Mechanism of Action

The following diagram illustrates the signaling pathway through which Encequidar inhibits P-glycoprotein.

Caption: Encequidar inhibits P-gp, increasing drug absorption.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound. The method is straightforward to implement and can be adapted for various research and quality control applications. The provided detailed protocol and workflow diagrams offer a comprehensive guide for accurate and reproducible analysis.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Encequidar | C38H36N6O7 | CID 11399764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrr.com [ijcrr.com]

- 10. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

Application Notes and Protocols for Rhodamine 123 Efflux Assay with Encequidar Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump for a wide range of xenobiotics, including many therapeutic drugs.[1] Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), and its presence in physiological barriers like the intestinal epithelium and the blood-brain barrier significantly impacts drug absorption, distribution, and bioavailability.[1][2] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and enhance drug efficacy.[2]

The Rhodamine 123 efflux assay is a widely used method to assess P-gp activity. Rhodamine 123, a fluorescent dye, is a well-established P-gp substrate.[3] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by measuring the increase in fluorescence.[4][5]

Encequidar hydrochloride (formerly known as HM30181) is a potent and selective, third-generation P-gp inhibitor.[6] It has been developed to be minimally absorbed, allowing for targeted inhibition of intestinal P-gp to improve the oral bioavailability of co-administered P-gp substrate drugs.[7]

These application notes provide a detailed protocol for performing a Rhodamine 123 efflux assay to evaluate the inhibitory activity of this compound on P-gp.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on P-gp-mediated efflux of Rhodamine 123. P-gp overexpressing cells are first loaded with the fluorescent substrate Rhodamine 123. In the absence of an inhibitor, P-gp actively transports Rhodamine 123 out of the cells, leading to low intracellular fluorescence. When this compound is present, it binds to P-gp and inhibits its efflux function. This results in the intracellular accumulation of Rhodamine 123, leading to a measurable increase in fluorescence. The increase in fluorescence is directly proportional to the extent of P-gp inhibition.

Key Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| P-gp overexpressing cells (e.g., CCRF-CEM T, MDCKII-MDR1, Caco-2) | ATCC | CCL-119 |

| Parental cells (low P-gp expression) | ATCC | - |

| Rhodamine 123 | Sigma-Aldrich | R8004 |

| This compound | Selleck Chemicals | S3431 |

| Verapamil (Positive Control) | Sigma-Aldrich | V4629 |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| 96-well black, clear-bottom microplates | Corning | 3603 |

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay Using Flow Cytometry

This protocol is adapted for suspension cells or adherent cells that can be brought into suspension.

1. Cell Culture and Seeding:

-

Culture P-gp overexpressing cells (e.g., CCRF-CEM T) and parental cells in appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the exponential growth phase.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium to a density of 1 x 10^6 cells/mL.

2. Rhodamine 123 Loading:

-

Add Rhodamine 123 to the cell suspension to a final concentration of 0.5 µM (0.2 µg/mL).[6]

-

Incubate the cells for 30 minutes at 37°C in the dark to allow for dye accumulation.[6]

3. Washing:

-

After incubation, chill the tubes on ice to stop the efflux process.[6]

-

Centrifuge the cells at 500 x g for 5 minutes at 4°C.[6]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.[6]

-

Centrifuge again and discard the supernatant.

4. P-gp Inhibition with this compound:

-

Resuspend the cell pellet in pre-warmed culture medium.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 100 nM.[6] Also, prepare a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).

-

Aliquot approximately 1 x 10^6 cells into individual flow cytometry tubes.

-

Add the different concentrations of this compound, vehicle control, or positive control to the respective tubes.

-

Incubate for 30-60 minutes at 37°C in the dark.

5. Data Acquisition by Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Excite Rhodamine 123 with a 488 nm laser and detect the emission using a 530/30 nm bandpass filter (FL1 channel).

-

Collect data for at least 10,000 events per sample.

-

The mean fluorescence intensity (MFI) of the cell population is recorded.

Protocol 2: Rhodamine 123 Accumulation Assay Using a Fluorescence Plate Reader

This protocol is suitable for adherent cells.

1. Cell Seeding:

-

Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom microplate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight at 37°C.[8]

2. P-gp Inhibition with this compound:

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 100 nM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).

-

Remove the culture medium from the wells and add 100 µL of the prepared inhibitor solutions or controls to the respective wells.

-

Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.

3. Rhodamine 123 Incubation:

-

Prepare a solution of Rhodamine 123 in culture medium at a final concentration of 5 µM.[8]

-

Add 100 µL of the Rhodamine 123 solution to each well (the final Rhodamine 123 concentration will be 2.5 µM if mixed with 100 µL of inhibitor solution, adjust as necessary).

-

Incubate the plate for 60-90 minutes at 37°C in the dark.[8]

4. Washing:

-

After incubation, aspirate the medium from each well.

-

Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular dye.[8]

5. Fluorescence Measurement:

-

Add 100 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.[8]

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.[9]

Data Presentation and Analysis

The inhibitory effect of this compound is determined by the increase in intracellular Rhodamine 123 fluorescence.

Data Calculation:

-

Calculate the % Inhibition: % Inhibition = [ (Fluorescence_inhibitor - Fluorescence_vehicle) / (Fluorescence_max_inhibition - Fluorescence_vehicle) ] * 100

-

Fluorescence_inhibitor: Fluorescence in the presence of this compound.

-

Fluorescence_vehicle: Fluorescence in the presence of the vehicle (e.g., DMSO).

-

Fluorescence_max_inhibition: Fluorescence in the presence of a saturating concentration of a potent P-gp inhibitor (e.g., Verapamil).

-

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes 50% of the maximum inhibition of P-gp activity. The IC50 value can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Example Data Tables:

Table 1: Raw Fluorescence Data (Plate Reader)

| Concentration of Encequidar (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |

| 0 (Vehicle) | 1500 | 1550 | 1525 | 1525 | 25 |

| 1 | 2500 | 2550 | 2525 | 2525 | 25 |

| 10 | 4500 | 4550 | 4525 | 4525 | 25 |

| 50 | 7500 | 7550 | 7525 | 7525 | 25 |

| 100 | 8000 | 8050 | 8025 | 8025 | 25 |

| Verapamil (50 µM) | 8500 | 8550 | 8525 | 8525 | 25 |

Table 2: Calculated % Inhibition and IC50 Value

| Concentration of Encequidar (nM) | Mean RFU | % Inhibition |

| 0 (Vehicle) | 1525 | 0 |

| 1 | 2525 | 14.3 |

| 10 | 4525 | 42.5 |

| 50 | 7525 | 85.4 |

| 100 | 8025 | 92.5 |

| Verapamil (50 µM) | 8525 | 100 |

| IC50 (nM) | \multicolumn{2}{c | }{~13.1 [6]} |

Visualizations

Caption: P-gp mediated efflux of Rhodamine 123.

Caption: Inhibition of P-gp by Encequidar HCl.

Caption: Rhodamine 123 efflux assay workflow.

References

- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Co-administration of Encequidar with P-gp Substrate Drugs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encequidar (also known as HM30181A) is a potent and selective inhibitor of P-glycoprotein (P-gp), a key efflux transporter.[1][2][3] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed in the gastrointestinal tract, blood-brain barrier, and other tissues, where it actively pumps a wide variety of drugs out of cells, limiting their oral absorption and distribution.[4][5][6] Many clinically important drugs, including several chemotherapeutic agents, are substrates of P-gp and therefore exhibit poor oral bioavailability.[4][7]

Encequidar is a first-in-class, minimally absorbed, oral gut-specific P-gp inhibitor.[7][8][9] By inhibiting P-gp in the intestinal epithelium, Encequidar can significantly increase the oral bioavailability of co-administered P-gp substrate drugs.[7][10] This application note provides a summary of key pharmacokinetic data from clinical studies, detailed experimental protocols for evaluating P-gp inhibition, and visual diagrams to illustrate the underlying mechanisms and workflows.

Mechanism of Action

Encequidar selectively binds to and inhibits the P-gp efflux pump located on the apical side of intestinal epithelial cells.[10] This inhibition prevents the efflux of P-gp substrate drugs from the enterocytes back into the gastrointestinal lumen, leading to increased intracellular drug concentrations and enhanced absorption into the systemic circulation. Encequidar itself has very little systemic uptake, which minimizes the risk of systemic P-gp inhibition and associated toxicities.[7][11]

Caption: Mechanism of Encequidar-mediated P-gp inhibition in the enterocyte.

Quantitative Data Summary

The co-administration of Encequidar has been shown to significantly alter the pharmacokinetic profiles of several P-gp substrate drugs. The following tables summarize key data from clinical studies.

Table 1: Pharmacokinetics of Oral Paclitaxel with and without Encequidar

| Parameter | Oral Paclitaxel (205 mg/m²) + Encequidar (15 mg) (3 days/week) | IV Paclitaxel (175 mg/m²) (Q3W) | Reference |

| Confirmed Tumor Response Rate | 35.8% - 40.4% | 23.4% - 25.6% | [12][13][14] |

| Median Progression-Free Survival (PFS) | 8.4 - 9.3 months | 7.4 - 8.3 months | [12][13][15] |

| Median Overall Survival (OS) | 22.7 - 27.9 months | 16.3 - 16.9 months | [12][13][15] |

Data from a Phase III study in patients with metastatic breast cancer.

Table 2: Pharmacokinetics of Oral Docetaxel with Encequidar

| Dose of Oral Docetaxel + 15 mg Encequidar | AUC₀₋ᵢₙf (ng·h/mL) | Mean Absolute Bioavailability | Reference |

| 75 mg/m² | - | - | [16] |

| 150 mg/m² | - | - | [16] |

| 300 mg/m² | 1343.3 ± 443.0 | 16.14% (range: 8.19-25.09%) | [8][16][17] |

| IV Docetaxel (Standard of Care) | 2000 ± 325 | - | [8][16][17] |

Data from a Phase I study in patients with metastatic prostate cancer.[16]

Table 3: Pharmacokinetics of Dabigatran Etexilate with and without Encequidar